molecular formula C9H8ClNO3S B11869016 Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate

Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate

Cat. No.: B11869016
M. Wt: 245.68 g/mol
InChI Key: ABMGWCPCWLAXBG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules

Preparation Methods

The synthesis of Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate involves several steps. One common method includes the reaction of 2-chloropropenyl isothiocyanate with a solvent like chloroform, followed by the addition of thionyl chloride. The reaction is maintained at a specific temperature, and the product is purified using techniques such as washing with sodium bicarbonate solution and drying . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the chloro and hydroxy groups, along with the ester functionality, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

methyl 2-chloro-6-hydroxy-4,5-dihydro-1,3-benzothiazole-7-carboxylate

InChI

InChI=1S/C9H8ClNO3S/c1-14-8(13)6-5(12)3-2-4-7(6)15-9(10)11-4/h12H,2-3H2,1H3

InChI Key

ABMGWCPCWLAXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC2=C1SC(=N2)Cl)O

Origin of Product

United States

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